
Ethyl-1-(4-Fluorphenyl)imidazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with a fluorophenyl group and an ethyl carboxylate group
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is recognized for its role as a building block in the synthesis of various biologically active compounds. The imidazole ring is a key motif in many pharmaceuticals, particularly in the development of antifungal, anti-inflammatory, and anticancer agents.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate, in cancer therapy. For instance, derivatives of imidazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The presence of the fluorine atom in the para position of the phenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for further investigation in anticancer drug development .
Antiviral Properties
The compound has also been evaluated for its antiviral properties, particularly against HIV. In one study, various imidazole derivatives were tested for their ability to inhibit HIV-1 integrase activity. Compounds with similar structures demonstrated significant inhibition rates, suggesting that ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate could serve as a lead compound for developing new antiviral therapies .
Synthetic Methodologies
The synthesis of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate typically involves multi-step reactions that include coupling reactions and cyclization processes.
Synthesis Strategies
A common synthetic route includes the reaction of 4-fluoroaniline with ethyl isocyanoacetate under basic conditions to form the imidazole ring. This method allows for the introduction of various substituents on the aromatic ring, leading to a diverse library of imidazole derivatives with potential pharmacological activities .
Case Study: Synthesis Optimization
In a recent study focusing on optimizing synthesis conditions, researchers found that using anhydrous solvents and specific coupling agents significantly improved yields. For example, the yield of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate was enhanced when employing EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under controlled temperatures .
Biological Evaluations
Biological evaluations have been crucial in determining the efficacy of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate and its derivatives.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines and viral infections. For instance, compounds derived from ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate showed over 50% inhibition of HIV integrase activity in preliminary tests .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications on the phenyl ring can greatly influence biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency, while electron-donating groups tend to decrease it . This information is vital for guiding future drug design efforts.
Wirkmechanismus
Target of Action
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors, making them an important synthon in the development of new drugs . .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates. Understanding these interactions is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde, such as formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the imidazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 1-(4-fluorophenyl)imidazole-5-carboxylic acid.
Reduction: 1-(4-fluorophenyl)imidazole-5-amine.
Substitution: Various substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 1-(3-fluorophenyl)imidazole-5-carboxylate: Similar structure but with a different position of the fluorophenyl group.
Ethyl 1-(4-chlorophenyl)imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(4-methoxyphenyl)imidazole-5-carboxylate: Similar structure but with a methoxy group instead of fluorine.
These compounds differ in their electronic properties and biological activities, making Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate unique in its applications.
Biologische Aktivität
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis and Structural Characteristics
Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate is synthesized through a multi-step reaction involving ethyl isocyanoacetate and various imidoyl chlorides. The synthesis process typically yields compounds that can be further modified to enhance their biological activity. The compound features an imidazole ring, which is known for its role in various biological systems, and the presence of a fluorine atom enhances its pharmacological profile by improving lipophilicity and metabolic stability .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. In an AlphaScreen™ assay, several derivatives of ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate showed significant inhibition of the HIV-1 integrase (IN) interaction with LEDGF/p75, a critical protein for viral replication. Specifically, compounds derived from this scaffold exhibited inhibition rates exceeding 50% at concentrations of 100 µM .
Table 1: Summary of Antiviral Activity
Compound ID | Percentage Inhibition (%) | CC50 (µM) |
---|---|---|
11a | 67 | >200 |
11b | 78 | 158.4 |
11h | 45 | 50.4 |
10e | 83 | >200 |
The data indicate that while some compounds exhibit promising antiviral activity, they may also present cytotoxic effects at higher concentrations .
The mechanism through which ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate exerts its antiviral effects involves binding to critical amino acid residues within the LEDGF/p75-binding site of HIV-1 integrase. Molecular docking studies suggest that the imidazole motif forms hydrogen bonds with residues such as Glu170 and His171, while the fluorophenyl group interacts with hydrophobic pockets within the protein structure .
Case Studies and Research Findings
A notable case study involved the evaluation of several derivatives in cell-based assays to assess their efficacy against HIV-1. Compounds were tested for both antiviral potency and cytotoxicity, revealing a trade-off between efficacy and safety profiles. For instance, compound 11h demonstrated moderate antiviral inhibition but was also associated with significant cytotoxicity, indicating that further optimization is necessary to enhance therapeutic indices .
Eigenschaften
IUPAC Name |
ethyl 3-(4-fluorophenyl)imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHTWHWSLCXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.